TPCK

Vue d'ensemble

Description

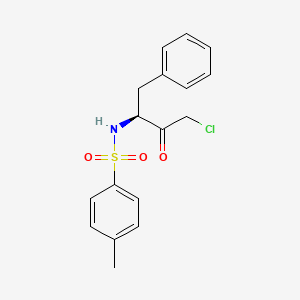

It is a protease inhibitor, specifically targeting chymotrypsin and certain cysteine proteases such as caspase, papain, bromelain, and ficin . This compound is widely used in biochemical research due to its ability to irreversibly inhibit specific enzymes.

Méthodes De Préparation

TPCK is synthetically prepared. The synthetic route involves the reaction of N-p-Tosyl-L-phenylalanine with chloromethyl ketone under specific conditions . The compound is typically obtained as a white powder with a melting point of 106-108°C . Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities.

Analyse Des Réactions Chimiques

TPCK undergoes several types of chemical reactions, including substitution and alkylation. The chloromethyl group reacts with the active site cysteine in enzymes to form a covalent bond, resulting in the loss of chlorine . Common reagents used in these reactions include methanol, ethanol, and dimethyl sulfoxide (DMSO) . The major product formed from these reactions is the enzyme-inhibitor complex, where the enzyme is irreversibly inhibited.

Applications De Recherche Scientifique

Teacher Education

TPCK plays a crucial role in preparing future educators. It provides a structured approach for developing teachers' competencies in integrating technology into their teaching methodologies.

-

Case Study: Pre-service Teacher Training

A study conducted with pre-service teachers revealed that incorporating this compound into teacher training programs significantly improved their confidence and ability to use technology effectively in the classroom. Participants reported enhanced pedagogical strategies that aligned with their content knowledge, leading to more engaging learning experiences for students . -

Table 1: Impact of this compound on Teacher Training Programs

Study Focus Methodology Key Findings Pre-service Teacher Training Mixed-methods Increased confidence in technology integration In-service Teacher Development Qualitative interviews Positive attitudes towards using digital tools

Curriculum Development

The integration of this compound into curriculum design enhances the relevance and effectiveness of educational materials. By aligning technology with pedagogical strategies and content knowledge, curricula can be made more dynamic and responsive to student needs.

-

Case Study: Curriculum Reform

In a curriculum reform initiative at a secondary school, educators utilized the this compound framework to redesign science courses. The incorporation of digital tools facilitated interactive learning environments, fostering greater student engagement and understanding of complex scientific concepts . -

Table 2: this compound-Driven Curriculum Development Initiatives

Initiative Technology Used Outcomes Science Curriculum Reform Interactive simulations Improved student engagement and performance Mathematics Instruction Online collaborative tools Enhanced problem-solving skills

Classroom Practices

This compound influences classroom practices by equipping teachers with the necessary skills to integrate technology seamlessly into their lessons. This integration not only supports diverse learning styles but also prepares students for a technologically advanced society.

-

Case Study: Classroom Implementation

A qualitative study observed teachers implementing this compound principles in their classrooms. Teachers reported that using technology not only supported their instructional goals but also encouraged collaborative learning among students . -

Table 3: Classroom Practices Enhanced by this compound

Practice Technology Integrated Student Feedback Collaborative Projects Cloud-based platforms Increased satisfaction with group work Flipped Classroom Video lectures Higher engagement during in-class activities

Professional Development

Ongoing professional development is essential for educators to stay current with technological advancements and pedagogical strategies. This compound serves as a guiding framework for designing effective professional development programs.

-

Case Study: Professional Learning Communities

A professional development program based on the this compound framework was implemented in several schools, focusing on collaborative learning among teachers. Participants noted significant improvements in their ability to incorporate new technologies into their teaching practices . -

Table 4: Professional Development Programs Based on this compound

Program Type Focus Area Participant Outcomes Workshops Technology Integration Enhanced skills in using educational technologies Peer Coaching Collaborative Learning Increased confidence in implementing new strategies

Mécanisme D'action

The mechanism of action of TPCK involves the irreversible inhibition of specific proteases. The chloromethyl group reacts with the active site cysteine in the enzyme, forming a covalent bond and resulting in the loss of chlorine . This reaction blocks the enzyme’s activity, preventing it from catalyzing its substrate. The phenylalanine moiety of the compound binds to the enzyme due to its specificity for aromatic amino acid residues at the active site .

Comparaison Avec Des Composés Similaires

TPCK is unique in its ability to irreversibly inhibit specific proteases. Similar compounds include:

Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride: Another protease inhibitor that targets different enzymes.

Phenylmethanesulfonyl fluoride: A serine protease inhibitor with a different mechanism of action.

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another protease inhibitor with distinct targets and applications.

These compounds share similar structural features but differ in their specific enzyme targets and mechanisms of action.

Activité Biologique

TPCK, or N-tosyl-L-phenylalanine chloromethyl ketone, is a synthetic compound known primarily for its role as a protease inhibitor. This article delves into the biological activities of this compound, highlighting its mechanisms, applications in research, and implications in various biological contexts.

This compound functions primarily as a serine protease inhibitor. It specifically targets proteases such as trypsin and chymotrypsin, which are critical in various physiological processes including digestion and immune response. The mechanism involves the formation of a covalent bond between the carbonyl group of this compound and the active site serine residue of the target protease, leading to irreversible inhibition.

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

- Antiviral Activity : this compound has shown effectiveness against several viruses by inhibiting viral proteases essential for viral replication. For instance, it has been studied for its potential against HIV and HCV by targeting their respective proteases .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by affecting signaling pathways such as NF-κB and MAPK/ERK. This modulation can reduce the production of pro-inflammatory cytokines .

- Apoptosis Induction : this compound has been implicated in promoting apoptosis in cancer cells through its influence on various apoptotic pathways, including those involving caspases and Bcl-2 family proteins .

Case Studies

-

HIV Protease Inhibition :

A study demonstrated that this compound effectively inhibits HIV protease activity, leading to reduced viral load in infected cells. The inhibition was quantified using enzymatic assays that measured the cleavage of specific peptide substrates . -

Inflammation Model :

In an animal model of inflammation, this compound treatment resulted in significantly lower levels of TNF-alpha and IL-6, indicating its potential use as an anti-inflammatory agent. The study utilized ELISA to quantify cytokine levels post-treatment . -

Cancer Cell Lines :

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis via the intrinsic pathway. Flow cytometry analysis showed increased Annexin V staining in treated cells compared to controls, suggesting enhanced apoptotic activity .

Data Table: Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antiviral | Inhibits viral proteases | Effective against HIV, HCV |

| Anti-inflammatory | Modulates inflammatory cytokines | Reduces TNF-alpha and IL-6 levels |

| Apoptosis Induction | Promotes cell death in cancer cells | Increased Annexin V positivity in treated cells |

Propriétés

IUPAC Name |

N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUQNUAYKLCRME-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883376 | |

| Record name | Tosylphenylalanyl chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56423152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

402-71-1 | |

| Record name | Nα-Tosyl-L-phenylalanine chloromethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosylphenylalanyl chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPCK | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tosylphenylalanyl chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P598716LJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.